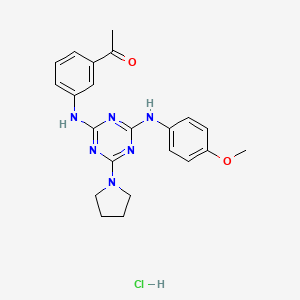
1-(3-((4-((4-Methoxyphenyl)amino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((4-((4-Methoxyphenyl)amino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C22H25ClN6O2 and its molecular weight is 440.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-((4-((4-Methoxyphenyl)amino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Triazine Ring : Known for its role in various pharmacological activities.
- Pyrrolidine Moiety : Often associated with enhanced binding affinity in biological systems.
- Methoxyphenyl Group : Contributes to lipophilicity and potential interactions with biological targets.
The molecular formula is C18H22ClN5O, with a molecular weight of approximately 371.85 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some proposed mechanisms include:
- Antioxidant Activity : The presence of the methoxy group may enhance radical scavenging capabilities, reducing oxidative stress in cells.
- Anticancer Potential : Studies suggest that derivatives containing triazine moieties exhibit cytotoxic effects against cancer cell lines, including glioblastoma and breast cancer cells .
- Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, potentially inhibiting their growth through interference with cellular processes.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging DPPH radicals | |
| Anticancer | Cytotoxicity against U-87 and MDA-MB-231 cells | |
| Antimicrobial | Inhibition of growth in ESKAPE pathogens |
1. Antioxidant and Anticancer Activity
A study evaluated the antioxidant capacity of various derivatives related to this compound using the DPPH radical scavenging method. The results indicated that some derivatives exhibited antioxidant activity significantly higher than ascorbic acid, suggesting a potential therapeutic role in oxidative stress-related diseases .
2. Antimicrobial Efficacy
Research involving the compound's antimicrobial properties demonstrated effectiveness against several strains of bacteria, particularly Gram-positive pathogens. The study highlighted variable potency patterns, indicating that structural modifications could enhance or diminish activity against specific bacteria .
Research Findings
Recent findings emphasize the versatility of triazine-based compounds in pharmacology. For instance, derivatives similar to this compound have been linked to diverse pharmacological effects including:
- Antiviral : Some derivatives have shown promise in inhibiting viral replication.
- Anticonvulsant : Certain structures have been reported to exhibit anticonvulsant properties.
These findings underscore the importance of further exploring the structure-activity relationships (SARs) associated with this compound class.
属性
IUPAC Name |
1-[3-[[4-(4-methoxyanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2.ClH/c1-15(29)16-6-5-7-18(14-16)24-21-25-20(23-17-8-10-19(30-2)11-9-17)26-22(27-21)28-12-3-4-13-28;/h5-11,14H,3-4,12-13H2,1-2H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXSTCJJKFDFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














